REACTION_CXSMILES
|
[O-:1][S:2]([O-:5])(=[O:4])=[O:3].[O:6]=[Ti+2:7].OO.O.N.[OH-].[Ti+4].[OH-].[OH-].[OH-]>O>[O-:4][S:2]([O-:5])(=[O:3])=[O:1].[O:6]=[Ti+2:7].[O-2:1].[Ti+4:7].[O-2:1] |f:0.1,3.4,5.6.7.8.9,11.12,13.14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].O=[Ti+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].O=[Ti+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ti+4].[OH-].[OH-].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3388 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].O=[Ti+2]
|
Name
|
ion-exchange
|
Quantity
|
2258 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].O=[Ti+2]
|
Name
|
|
Quantity
|
1479 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
ion-exchange
|
Quantity
|
4700 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Control Type
|
AMBIENT
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
While stirring at 145 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
to obtain a rose-colored mixture
|
Type
|
CUSTOM
|
Details
|
Into a reaction vessel equipped with a pH electrode
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
ADDITION
|
Details
|
the above-obtained mixture was added to the reaction vessel at a rate of 50 ml/min
|
Type
|
CUSTOM
|
Details
|
was in the range of from 23° C. to 51° C
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
to obtain a slurry
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the resulting solid was rinsed with ion-exchange water
|
Type
|
CUSTOM
|
Details
|
was dried
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
[O-]S(=O)(=O)[O-].O=[Ti+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ti+4].[O-2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][S:2]([O-:5])(=[O:4])=[O:3].[O:6]=[Ti+2:7].OO.O.N.[OH-].[Ti+4].[OH-].[OH-].[OH-]>O>[O-:4][S:2]([O-:5])(=[O:3])=[O:1].[O:6]=[Ti+2:7].[O-2:1].[Ti+4:7].[O-2:1] |f:0.1,3.4,5.6.7.8.9,11.12,13.14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].O=[Ti+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].O=[Ti+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ti+4].[OH-].[OH-].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3388 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].O=[Ti+2]
|
Name
|
ion-exchange
|
Quantity
|
2258 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].O=[Ti+2]
|
Name
|
|
Quantity
|
1479 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
ion-exchange
|
Quantity
|
4700 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Control Type
|
AMBIENT
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
While stirring at 145 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
to obtain a rose-colored mixture
|
Type
|
CUSTOM
|
Details
|
Into a reaction vessel equipped with a pH electrode
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
ADDITION
|
Details
|
the above-obtained mixture was added to the reaction vessel at a rate of 50 ml/min
|
Type
|
CUSTOM
|
Details
|
was in the range of from 23° C. to 51° C
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
to obtain a slurry
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the resulting solid was rinsed with ion-exchange water
|
Type
|
CUSTOM
|
Details
|
was dried
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
[O-]S(=O)(=O)[O-].O=[Ti+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ti+4].[O-2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |